4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Scientific Research Applications
4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s thiazole ring imparts electronic properties that are useful in the development of organic semiconductors and photovoltaic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Benzyl and Methoxyphenyl Groups Addition: These groups can be added through Friedel-Crafts alkylation reactions, where benzyl chloride and 2-methoxybenzyl chloride react with the thiazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Mechanism of Action
The mechanism of action of 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities and are also studied for their biological activities.
Benzyl Derivatives: Compounds such as benzylamine and benzyl chloride are used in various synthetic applications.
Uniqueness
What sets 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-15-10-6-5-9-14(15)11-21-18(23)16-17(20)22(19(25)26-16)12-13-7-3-2-4-8-13/h2-10H,11-12,20H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEUYRJOLUMQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(C(=S)S2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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